Increased Conformational Flexibility: Rotatable Bond Count Compared to Methyl Analog
The target compound possesses a rotatable bond count of 2, as computed by PubChem, due to the presence of the isopropyl group [1]. In contrast, the structurally analogous 3-bromo-5-methylphenylboronic acid has a rotatable bond count of only 1 [2]. This additional degree of conformational freedom can influence molecular recognition events and the compound's behavior in solution or during crystallization.
| Evidence Dimension | Conformational Flexibility (Rotatable Bond Count) |
|---|---|
| Target Compound Data | 2 rotatable bonds |
| Comparator Or Baseline | 3-Bromo-5-methylphenylboronic acid: 1 rotatable bond |
| Quantified Difference | Absolute increase of 1 rotatable bond |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) for target; Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) for comparator |
Why This Matters
For medicinal chemists exploring structure-activity relationships, a higher rotatable bond count can correlate with improved ligand flexibility, potentially enabling better fit into a protein binding pocket or altering the physicochemical properties of a lead compound.
- [1] PubChem. (2025). 3-Bromo-5-isopropylphenylboronic acid. CID 56737648. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-5-isopropylphenylboronic-acid View Source
- [2] PubChem. (2025). (3-Bromo-5-methylphenyl)boronic acid. CID 16217686. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/16217686 View Source
